N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, also known as Compound X, is a novel chemical compound that has been developed as a potential therapeutic agent. This compound has been studied extensively in the laboratory and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
One study detailed the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and development of unified pharmacophore models. This research could be foundational in understanding how "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" might interact with biological targets (Shim et al., 2002).
Synthesis and Pharmacokinetic Characterization
Another study involved virtual screening targeting the urokinase receptor, leading to the synthesis and pharmacokinetic characterization of compounds with potential anti-metastatic effects in breast cancer. Such research underlines the importance of synthetic and pharmacokinetic studies in the development of new therapeutic agents (Wang et al., 2011).
Novel Compound Synthesis with Biological Activity
Further research demonstrated the reaction of specific chemical compounds with piperidin-2-ylmethanamine, showcasing the synthesis of novel compounds. Studies like these highlight the chemical versatility and potential biological applications of compounds related to "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" (Topuzyan et al., 2013).
Antitubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents showcases the potential of related compounds in treating tuberculosis, with several compounds exhibiting significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Crystal Structures and Interactions
The study on the crystal structures of related compounds provides detailed insights into their molecular configurations and supramolecular interactions. This knowledge is crucial for understanding the potential interaction mechanisms of "N-(3,4-dimethoxyphenyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide" with biological targets (Kranjc et al., 2012).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-30-20-11-8-18(16-21(20)31-2)27-23(29)17-6-9-19(10-7-17)32-24-22(25-12-13-26-24)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHVOCPLPHBWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.